16-Ketoestrone

Descripción general

Descripción

Métodos De Preparación

The preparation of 16-Ketoestrone involves synthetic routes that utilize simple and easily obtained raw materials. One efficient method involves a one-step synthesis of 16-alkene-17-ketoestrone derivatives . The reaction conditions for this synthesis are designed to be green and efficient, making it suitable for industrial production .

Análisis De Reacciones Químicas

16-Ketoestrone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: It can be reduced to form compounds such as 16-ketoestradiol.

Substitution: It can undergo substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include estriol and 16-ketoestradiol .

Aplicaciones Científicas De Investigación

Endocrine Research

Binding Affinity Studies

Research indicates that 16-ketoestrone exhibits differential binding affinity to estrogen receptors, particularly favoring estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). A study conducted by Zhu et al. demonstrated that this compound has a preferential binding affinity for ERβ, with differences in affinity reaching up to 18-fold compared to ERα . This finding is significant for understanding the role of various estrogens in endocrine signaling and their implications in hormone-related diseases.

Cancer Research

Role in Breast Cancer

this compound's potential role in cancer biology has been investigated, particularly in breast cancer. Studies suggest that its metabolites can influence the proliferation of breast cancer cell lines. For instance, research found that certain estrogen metabolites, including this compound, can stimulate the expression of estrogen-responsive genes, which are critical in the development and progression of hormone-dependent cancers .

Therapeutic Implications

The ability of this compound to bind selectively to ERβ may provide therapeutic avenues for developing selective estrogen receptor modulators (SERMs) that could mitigate the effects of estrogens on breast cancer while preserving beneficial actions on other tissues.

Metabolism and Pharmacokinetics

Metabolic Pathways

Studies have shown that this compound is a product of estrone metabolism, with significant urinary excretion observed in human subjects. For example, research indicated that following administration, a substantial portion (approximately 80%) of the administered dose was recovered in urine within six days . This highlights its metabolic stability and potential as a biomarker for estrogenic activity.

Excretion Studies

Further investigations into the excretion patterns of this compound revealed that it is primarily excreted as glucuronides, emphasizing its role in the body's detoxification processes and its potential utility in monitoring estrogen metabolism .

Reproductive Health

Impact on Fertility

The differential effects of this compound on reproductive health have been explored. Its interaction with estrogen receptors may influence ovarian function and menstrual cycle regulation. Understanding these interactions could lead to better insights into conditions such as polycystic ovary syndrome (PCOS), where estrogen metabolism is often disrupted .

Case Studies and Clinical Applications

Mecanismo De Acción

16-Ketoestrone exerts its effects by acting as an inhibitor of 17β-hydroxysteroid dehydrogenases. This enzyme is involved in the metabolism of estrogens, and its inhibition by this compound can affect the levels of active estrogens in the body . Additionally, this compound can be converted by 16α-hydroxysteroid dehydrogenase into estriol .

Comparación Con Compuestos Similares

16-Ketoestrone is similar to other estrogen metabolites such as:

- 16α-Hydroxyestrone

- 16β-Hydroxyestrone

- 16-Ketoestradiol

this compound is unique due to its very weak estrogenic activity and its role as an inhibitor of 17β-hydroxysteroid dehydrogenases . This makes it distinct from other estrogen metabolites that may have stronger estrogenic effects or different metabolic pathways.

Actividad Biológica

16-Ketoestrone (16-keto-E1) is a metabolite of estrone, an endogenous estrogen, and is known for its distinct biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its binding affinities to estrogen receptors, metabolic pathways, and implications in health and disease.

Binding Affinity to Estrogen Receptors

Research has demonstrated that this compound exhibits differential binding affinities for estrogen receptors (ER) α and β. A study analyzing various estrogen metabolites found that this compound has a preferential binding affinity for ERβ over ERα, with differences in affinity reaching up to 18-fold in some cases. This suggests that this compound may play a unique role in modulating estrogenic activity in tissues where ERβ is predominant .

Metabolism and Excretion

The metabolism of this compound involves its conversion into various hydroxylated metabolites, which are then excreted. In human studies, significant urinary excretion of radioactivity was observed following the administration of labeled this compound. Approximately 80% of the administered dose was recovered in urine within six days, indicating efficient metabolic processing . The major metabolic pathways include conjugation with glucuronic acid and sulfation, which facilitate renal excretion.

Table 1: Metabolic Pathways of this compound

| Metabolite | Pathway | Excretion (%) |

|---|---|---|

| This compound | Glucuronidation | 40.82 |

| Estriol | Hydroxylation | Not specified |

| Estradiol-17β | Hydroxylation | Not specified |

Biological Effects

The biological effects of this compound are multifaceted, influencing cellular proliferation, differentiation, and apoptosis in various tissues. Its interaction with ERβ suggests potential roles in modulating reproductive functions and possibly influencing cancer biology.

Case Study: Role in Breast Cancer

A notable case study investigated the role of estrogen metabolites, including this compound, in breast cancer progression. It was found that higher levels of certain estrogen metabolites correlated with increased tumor growth rates. The study highlighted the importance of understanding individual metabolite profiles for personalized treatment strategies .

Implications in Health

The distinct biological activities of this compound have implications for women's health, particularly concerning hormone replacement therapy (HRT) and breast cancer risk. The preferential activation of ERβ may provide protective effects against certain cancers while still exerting necessary estrogenic effects on reproductive tissues.

Propiedades

IUPAC Name |

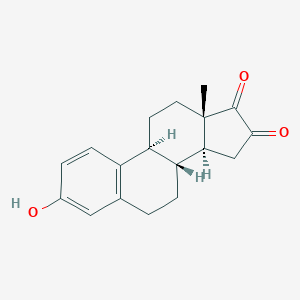

(8R,9S,13S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-16,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,19H,2,4,6-7,9H2,1H3/t13-,14-,15+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPHVANSJXDRTP-BSXFFOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(=O)C2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261036 | |

| Record name | 16-Ketoestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228-73-5 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-triene-16,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Ketoestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001228735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Ketoestrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16-Ketoestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-KETOESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/113V416QTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.